molecular formula C11H11BrN2O3S B2806674 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole CAS No. 944785-47-1

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole

Cat. No.: B2806674
CAS No.: 944785-47-1
M. Wt: 331.18
InChI Key: QJIKEQRIMQQFIU-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a brominated methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole typically involves the following steps:

    Bromination: The starting material, 5-methoxy-2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine or a substituted hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The brominated methoxy-methylphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-5-methoxy-2-methylphenyl)ethanone
  • 2-Bromo-4-chloro-5-methylphenol
  • 4-Bromo-3,5-dimethylanisole

Uniqueness

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole is unique due to the presence of both a sulfonyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-6-9(12)10(17-2)7-11(8)18(15,16)14-5-3-4-13-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIKEQRIMQQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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